molecular formula C10H9ClN2O B11895961 4-Chloro-2-methoxyquinolin-3-amine

4-Chloro-2-methoxyquinolin-3-amine

Cat. No.: B11895961
M. Wt: 208.64 g/mol
InChI Key: LWSKIASZFDZUCU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 2nd position, and an amine group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-Chloro-2-methoxyquinolin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Conrad-Limpach synthesis are classical methods used for constructing the quinoline scaffold . These methods typically involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance the efficiency and yield of the desired product .

Industrial production methods often employ large-scale batch reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also gaining popularity due to their ability to provide better control over reaction parameters and scalability.

Chemical Reactions Analysis

4-Chloro-2-methoxyquinolin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Chloro-2-methoxyquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

4-Chloro-2-methoxyquinolin-3-amine can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline: Lacks the methoxy and amine groups, making it less versatile in terms of chemical reactivity.

    2-Methoxyquinoline: Lacks the chlorine and amine groups, which affects its biological activity and chemical properties.

    3-Aminoquinoline: Lacks the chlorine and methoxy groups, influencing its pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-2-methoxyquinolin-3-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-10-9(12)8(11)6-4-2-3-5-7(6)13-10/h2-5H,12H2,1H3

InChI Key

LWSKIASZFDZUCU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1N)Cl

Origin of Product

United States

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